3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Both of these compounds are important in medicinal chemistry due to their wide range of therapeutic properties and diverse applications .
Molecular Structure Analysis
Thiophene has a five-membered ring structure with one sulfur atom . Isoxazole also has a five-membered ring structure, but with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
Thiophene and isoxazole derivatives show various activities. For example, certain derivatives act as anti-inflammatory agents, serotonin antagonists, and are used in the treatment of Alzheimer’s .
Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Chemoselective Nucleophilic Chemistry and Insecticidal Activity
Isoxazole derivatives, including those with structural similarities to the compound of interest, have been explored for their chemoselective nucleophilic chemistry. A study reported the preparation of a series of isoxazole dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. The derivatives showed potential insecticidal activity, highlighting the use of isoxazole compounds in developing insecticides (Yu et al., 2009).
Synthesis and Herbicidal Activities
Further emphasizing the agricultural applications, another study focused on synthesizing N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea. This compound exhibited significant herbicidal activity, suggesting that isoxazole derivatives can be potent herbicides (Fu, 2014).
Antimicrobial and Antioxidant Activities
Isoxazole derivatives have also been studied for their potential antimicrobial and antioxidant properties. For instance, N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a functional similarity with the compound , showed promising antimycobacterial activity against various strains of Mycobacterium. Some of these compounds exhibited higher activity than rifampicin, a standard antibiotic, with negligible cytotoxicity (Goněc et al., 2016).
Catalytic Applications in Heterocyclic Synthesis
Isoxazole derivatives have been utilized in catalytic processes for synthesizing arylated furans and thiophenes in aqueous media. This showcases the utility of such compounds in facilitating organic synthesis, particularly in creating bimetallic composite catalysts for Suzuki reactions (Bumagin et al., 2019).
Mechanism of Action
Target of Action
Thiophene derivatives, another component of the compound, have been reported to possess a wide range of therapeutic properties .
Mode of Action
Thiophene derivatives are known to be remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It is known that thiophene derivatives can affect a wide range of biological pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they can have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-13(11(2)19-17-10)14(18)16-15(7-3-4-8-15)12-6-5-9-20-12/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIQHDGCRVXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.